2,3-Dimethoxycinnamic acid
Overview
Description
2,3-Dimethoxycinnamic acid is used in the synthesis of (2E,2E,2E)-N,N,N- (nitrilotri-2,1-ethanediyl)tris [3- (2,3-dimethoxyphenyl)-2-propenamide] . It has a molecular formula of C11H12O4 .
Synthesis Analysis
2,3-Dimethoxycinnamic acid is used in the synthesis of (2E,2E,2E)-N,N,N- (nitrilotri-2,1-ethanediyl)tris [3- (2,3-dimethoxyphenyl)-2-propenamide] . In a study, Wang and coworkers synthesized N,N-dimethylpiperazine iodide (DMPI) using CH3I and N-methylpiperazine .
Molecular Structure Analysis
The molecular formula of 2,3-Dimethoxycinnamic acid is C11H12O4 . The average mass is 208.211 Da and the monoisotopic mass is 208.073563 Da .
Chemical Reactions Analysis
2,3-Dimethoxycinnamic acid is used in the synthesis of (2E,2E,2E)-N,N,N- (nitrilotri-2,1-ethanediyl)tris [3- (2,3-dimethoxyphenyl)-2-propenamide] . It has been reported that 2,3-dimethoxycinnamoyl azide (DMCA) can potentiate the HDACI activity of romidepsin and other biological activities .
Physical And Chemical Properties Analysis
2,3-Dimethoxycinnamic acid has a density of 1.2±0.1 g/cm3, a boiling point of 351.6±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 62.9±3.0 kJ/mol and a flash point of 136.7±17.2 °C .
Scientific Research Applications
Quorum Sensing Inhibitor
2,3-Dimethoxycinnamic acid (2,3-DCA) has been identified as a promising Quorum Sensing (QS) inhibitor in Chromobacterium violaceum . QS is a collective behavior that influences the expression of specific genes in microorganisms, regulating their physiological activities and facilitating self-coordination among microbial populations . At a concentration of 150 μg/mL, 2,3-DCA exhibited robust inhibitory effects on three QS-regulated traits of C. violaceum CV026: violacein production, swarming motility, and biofilm formation .
Anti-bacterial Agent
The same study also suggests that 2,3-DCA can disrupt the QS system in C. violaceum CV026 by effectively suppressing the expression of QS-related genes, including cviR, vioA, vioB, and vioE . This indicates that 2,3-DCA could be
Mechanism of Action
Target of Action
The primary target of 2,3-Dimethoxycinnamic acid (2,3-DCA) is the Quorum Sensing (QS) system in Chromobacterium violaceum CV026 . QS is a collective behavior that influences the expression of specific genes in microorganisms, regulating their physiological activities and facilitating self-coordination among microbial populations .
Mode of Action
2,3-Dimethoxycinnamic acid disrupts the QS system in Chromobacterium violaceum CV026 by effectively suppressing the expression of QS-related genes, including cviR, vioA, vioB, and vioE . Molecular docking analysis revealed that 2,3-DCA hinders the QS system by competitively binding to the same binding pocket on the CviR receptor as the natural signal molecule N-hexanoyl-L-homoserine lactone .
Biochemical Pathways
The QS-regulated traits of Chromobacterium violaceum CV026, such as violacein production, swarming motility, and biofilm formation, are affected by 2,3-Dimethoxycinnamic acid . These traits are part of the biochemical pathways that are disrupted by 2,3-DCA, leading to downstream effects such as the inhibition of violacein production, swarming motility, and biofilm formation .
Pharmacokinetics
A related compound, dimethoxycinnamic acid, has been shown to be rapidly absorbed in the free form most likely by passive diffusion in the upper gastrointestinal tract . This suggests that 2,3-DCA may have similar ADME properties, which could impact its bioavailability.
Result of Action
At a concentration of 150 µg/mL, 2,3-Dimethoxycinnamic acid exhibits robust inhibitory effects on three QS-regulated traits of Chromobacterium violaceum CV026: violacein production, swarming motility, and biofilm formation, with inhibition rates of 73.9%, 65.9%, and 37.8%, respectively . This indicates that 2,3-DCA can have significant molecular and cellular effects on its target organism.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-3-(2,3-dimethoxyphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-9-5-3-4-8(11(9)15-2)6-7-10(12)13/h3-7H,1-2H3,(H,12,13)/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXPUWGAGVERSJ-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethoxycinnamic acid | |
CAS RN |
7461-60-1, 7345-82-6 | |
Record name | 2',3'-Dimethoxycinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007461601 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7461-60-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=235795 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2',3'-dimethoxycinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.408 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | trans-2,3-Dimethoxycinnamic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2,3-Dimethoxycinnamic acid interact with its target and what are the downstream effects?
A1: 2,3-Dimethoxycinnamic acid (2,3-DCA) acts as a quorum sensing inhibitor in Chromobacterium violaceum. It achieves this by competitively binding to the CviR receptor protein, the same receptor that binds to the natural signaling molecule N-hexanoyl-L-homoserine lactone. [] This competitive binding disrupts the quorum sensing system, which is responsible for regulating various bacterial behaviors. As a result of this disruption, 2,3-DCA effectively inhibits violacein production (pigment), swarming motility, and biofilm formation in C. violaceum. [] Additionally, 2,3-DCA significantly reduces the expression of key quorum sensing-related genes, including cviR, vioA, vioB, and vioE. []
Q2: What is the source of 2,3-Dimethoxycinnamic acid and are there any potential applications based on its activity?
A2: 2,3-Dimethoxycinnamic acid has been successfully isolated from the ethyl acetate extract of a marine actinomycete strain, Nocardiopsis mentallicus SCSIO 53858. [] This strain was originally found in a deep-sea sediment sample from the South China Sea. [] Given its potent quorum sensing inhibitory activity against C. violaceum, 2,3-DCA shows promise as a potential solution for addressing bacterial resistance, particularly in cases where bacterial virulence is regulated by quorum sensing mechanisms. []
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